1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea

Description

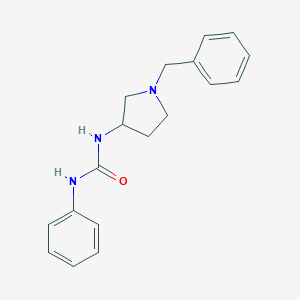

1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea is a urea derivative characterized by a benzyl-substituted pyrrolidine ring linked to a phenylurea moiety. Its molecular formula is C₁₉H₂₁N₃O, with a molecular weight of 307.39 g/mol . The compound features a pyrrolidine ring substituted at the 3-position with a benzyl group, while the urea nitrogen is bonded to a phenyl group. This structure confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, which influence its biological interactions and solubility .

Properties

CAS No. |

19985-24-1 |

|---|---|

Molecular Formula |

C18H21N3O |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)-3-phenylurea |

InChI |

InChI=1S/C18H21N3O/c22-18(19-16-9-5-2-6-10-16)20-17-11-12-21(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H2,19,20,22) |

InChI Key |

RKROQEVUVQKKGT-UHFFFAOYSA-N |

SMILES |

C1CN(CC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

C1CN(CC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |

Synonyms |

1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea

- Molecular Formula : C₂₄H₂₅N₃O .

- Key Differences : The substitution of both urea nitrogens with phenyl groups (vs. one phenyl in the target compound) increases steric bulk and hydrophobicity. This modification enhances binding affinity to hydrophobic protein pockets but reduces aqueous solubility .

- Synthesis : Achieved via reaction of 1-benzylpyrrolidin-3-amine with diphenylcarbamoyl chloride, yielding 89–93% .

2.1.2 1-(2-Chloropyridin-4-yl)-3-phenylurea (CPPU)

- Molecular Formula : C₁₂H₁₀ClN₃O .

- Key Differences : Replacement of the benzylpyrrolidine moiety with a chloropyridinyl group introduces electronegative chlorine, enhancing hydrogen-bond acceptor capacity. CPPU is a plant growth regulator but reduces fruit quality (e.g., kiwifruit) by impairing sugar-acid balance and storability .

2.1.3 Alkoxy-Substituted Phenylurea Derivatives

Examples:

- 1-(4-(Hexyloxy)phenyl)-3-phenylurea (C₁₉H₂₄N₂O₂ )

- 1-(4-(Hexadecyloxy)phenyl)-3-phenylurea (C₂₉H₄₄N₂O₂ )

- Key Differences : Alkoxy chains (hexyl, hexadecyl) increase lipophilicity, correlating with improved membrane permeability and anticancer activity in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.